molecular formula C8H6ClN3 B13664507 3-Chloroquinoxalin-5-amine

3-Chloroquinoxalin-5-amine

Cat. No.: B13664507
M. Wt: 179.60 g/mol
InChI Key: IFFMKOVSWNZVIG-UHFFFAOYSA-N
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Description

3-Chloroquinoxalin-5-amine is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloroquinoxalin-5-amine can be synthesized through several methods. One common approach involves the reaction of 2,3-dichloroquinoxaline with aniline derivatives in the presence of a catalyst such as aluminum chloride (AlCl3). This reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction is monitored and controlled to optimize the reaction parameters and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-Chloroquinoxalin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-chloroquinoxalin-5-amine involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt key cellular processes, leading to the desired therapeutic effects . Additionally, the compound can interact with DNA and RNA, affecting their replication and transcription .

Properties

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

3-chloroquinoxalin-5-amine

InChI

InChI=1S/C8H6ClN3/c9-7-4-11-6-3-1-2-5(10)8(6)12-7/h1-4H,10H2

InChI Key

IFFMKOVSWNZVIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=CC(=N2)Cl)N

Origin of Product

United States

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